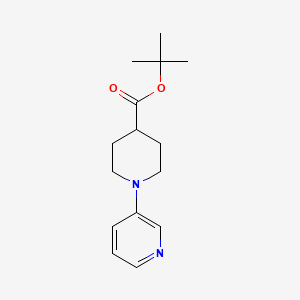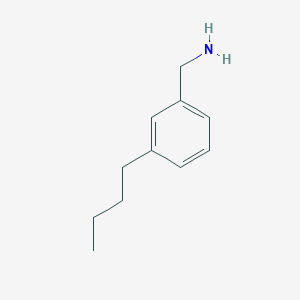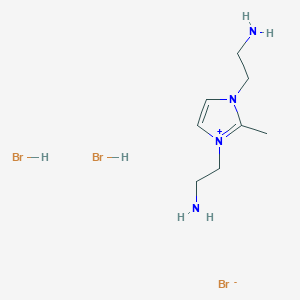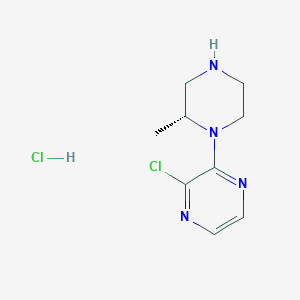
1-Boc-5-(3-chlorophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-(3-chlorophenyl)piperidin-2-one is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.79 g/mol . It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 1-Boc-5-(3-chlorophenyl)piperidin-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-5-(3-chlorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the piperidine ring.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce piperidinols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Boc-5-(3-chlorophenyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 1-Boc-5-(3-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Boc-4-(3-chlorophenyl)piperidin-2-one
- 1-Boc-5-(4-chlorophenyl)piperidin-2-one
- 1-Boc-5-(3-fluorophenyl)piperidin-2-one
Uniqueness
1-Boc-5-(3-chlorophenyl)piperidin-2-one is unique due to its specific substitution pattern and the presence of the Boc protecting group.
Eigenschaften
Molekularformel |
C16H20ClNO3 |
|---|---|
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
tert-butyl 5-(3-chlorophenyl)-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-12(7-8-14(18)19)11-5-4-6-13(17)9-11/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI-Schlüssel |
MYUQIWAXSPYUGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)


![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)






![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)


